molecular formula C18H15N5O B2870130 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-23-1

6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2870130
CAS No.: 892479-23-1
M. Wt: 317.352
InChI Key: ONQIMPDGMMIMPU-UHFFFAOYSA-N
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Description

6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative, a class of compounds recognized as key bioisosteres of purines . This structural analogy places it in a category of significant interest for medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . Related triazolopyrimidine scaffolds have demonstrated notable anti-tumor activities in vitro against various human cancer cell lines, with research highlighting their potential as promising scaffolds for further development . Furthermore, structurally similar compounds have been designed and patented as activators of caspases and inducers of apoptosis, indicating potential utility in the study of programmed cell death pathways . Some triazolo[4,5-d]pyrimidine analogs are also under investigation for their role as potent inhibitors of key kinase targets, such as mTOR and PI3K, which are crucial in cellular growth and proliferation signaling networks . The triazolopyrimidine core is characteristically planar, a feature that can facilitate π-π stacking interactions with biological targets, as observed in crystal structures of closely related molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(4-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-7-9-14(10-8-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQIMPDGMMIMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 3-phenyl-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound interferes with their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Functional Groups Reference
Target Compound 3-Ph, 6-(4-MeBz) C₁₉H₁₅N₅O₂ 345.35 Ketone (7-one)
3-(4-Methoxyphenyl)-3,6-dihydro-7H-... 3-(4-MeOPh) C₁₁H₉N₅O₂ 243.23 Ketone, Methoxy
3-(4-Fluorobenzyl)-3H-...-7-thiol 3-(4-FBz), 7-SH C₁₁H₈FN₅S 261.28 Thiol, Fluorine
6-Butyl-5-(4-MeO-phenoxy)-3-Ph-... 3-Ph, 5-(4-MeOPhO), 6-Bu C₂₃H₂₃N₅O₃ 417.46 Ether, Butyl
MADTP-314 (Antiviral) 3-Aryl, 6-variable Not specified ~350–400 Ketone, Aryl

Key Observations

  • Electron-Withdrawing Groups : Thiol (C-SH) or fluorine substituents (e.g., ) increase polarity, affecting solubility and binding affinity.

Comparison with Target Compound

  • Anticancer Potential: Glycosylated analogs (e.g., compound 9 ) show apoptotic activity in MCF-7, HEP-2, and HCT-116 cells, suggesting the target’s bulky substituents may enhance tumor selectivity.
  • Antiviral Activity : The MADTP series’ 3-aryl groups are essential for nsP1 binding ; the target’s 3-phenyl group may position it as a nsP1 inhibitor, though resistance mutations (e.g., P34S in nsP1 ) could limit efficacy.
  • Toxicity Profile : Triazolo-pyrimidines with dione moieties exhibit low toxicity , but the target’s 7-one group may introduce reactive oxygen species (ROS) generation risks.

Analytical Data

  • Spectroscopy : IR and NMR data for related compounds confirm ketone (C=O at ~1650–1748 cm⁻¹) and NH/OH stretches .
  • Crystallography : Analogous structures (e.g., ) reveal planar triazole-pyrimidine cores with substituent-dependent packing motifs.

Biological Activity

The compound 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound features a unique fused ring system comprising a triazole and pyrimidine moiety. The specific structural formula is represented as follows:

C19H17N5O\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}

The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis typically involves cyclization reactions under controlled conditions. A common method includes the reaction of 5-amino-4-methylaminopyrimidine with suitable electrophiles. The following table summarizes key synthetic routes:

StepReactantsConditionsYield
15-amino-4-methylaminopyrimidine + nitrous acidAcidic mediumHigh
2Cyclization with phenyl derivativesElevated temperatureModerate to high

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. It has been reported to interact with various molecular targets that modulate cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HGC-27 (gastric cancer) with IC50 values ranging from 7.01 µM to 14.31 µM .
  • Cytotoxicity assays demonstrated that the compound could effectively inhibit tumor growth by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in affected cells .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound have also been evaluated for:

  • Antimicrobial properties: Some studies report moderate activity against bacterial strains.
  • Anti-inflammatory effects: The compound's structure suggests potential in modulating inflammatory pathways.

Case Studies

  • Study on MCF-7 Cells:
    • Objective: To evaluate the cytotoxic effects of the compound.
    • Method: MTT assay was utilized to determine cell viability.
    • Results: The compound displayed significant inhibition of cell proliferation at concentrations above 10 µM.
  • Kinase Inhibition Profile:
    • A comprehensive study assessed the inhibitory effects on various kinases.
    • The results indicated selective inhibition patterns that could be exploited in drug design for targeted therapies.

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